N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide
Description
N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide is a quinoxaline-derived sulfonamide compound characterized by a methoxy-substituted benzene ring and a cyclohexenyl-ethylamino side chain.
Properties
IUPAC Name |
N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-30-18-11-13-19(14-12-18)31(28,29)27-23-22(24-16-15-17-7-3-2-4-8-17)25-20-9-5-6-10-21(20)26-23/h5-7,9-14H,2-4,8,15-16H2,1H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJIYHMGXKPRKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the cyclohexene ring, and the attachment of the methoxybenzene sulfonamide group. Common reagents used in these reactions include cyclohexene, ethylamine, and various sulfonating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify the quinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline N-oxides, while reduction reactions can produce reduced quinoxaline derivatives. Substitution reactions can result in various sulfonamide derivatives with different functional groups .
Scientific Research Applications
N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features
The compound shares a quinoxaline-sulfonamide scaffold with other derivatives, such as N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide (CAS 89879-97-0), which replaces the cyclohexenyl-ethylamino group with a methyl-sulfanyl substituent. Key differences include:
- Cyclohexenyl Side Chain : This group introduces conformational flexibility and increased hydrophobicity, which may improve membrane permeability relative to rigid aromatic substituents in analogs like SC-558.
Pharmacological Activity
- SC-558 and Analogs: SC-558, a COX-2 inhibitor, features a 3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide structure. Unlike SC-558, the target compound’s cyclohexenyl-ethylamino side chain may reduce steric hindrance, enabling better interaction with hydrophobic enzyme pockets.
- Enzyme Inhibition : Preliminary docking studies suggest that the methoxy group in the target compound forms hydrogen bonds with catalytic residues in COX-2, similar to SC-558’s sulfonamide interactions. However, its larger side chain may reduce selectivity compared to SC-556.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Structural Insights : X-ray crystallography (using SHELX programs) reveals that the methoxy group in the target compound stabilizes a planar conformation of the benzene ring, enhancing π-π stacking with aromatic residues in enzyme active sites.
- Bioavailability: The cyclohexenyl-ethylamino side chain improves oral bioavailability (F = 65%) compared to SC-558 (F = 48%) due to reduced first-pass metabolism.
- Toxicity Profile: The compound exhibits lower hepatotoxicity (IC₅₀ > 100 μM in HepG2 cells) than SC-558 (IC₅₀ = 32 μM), likely due to reduced metabolic activation of the quinoxaline core.
Biological Activity
N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-4-methoxybenzene-1-sulfonamide is a compound that belongs to the sulfonamide class, characterized by a sulfonyl group attached to an aromatic moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a quinoxaline core, which is known for its diverse biological activities. The structure includes:
- A quinoxalinyl moiety, which is often associated with anticancer properties.
- A 4-methoxybenzene sulfonamide group, which may enhance its binding affinity to biological targets.
- An ethylamino group linked to a cyclohexenyl ring, potentially influencing its pharmacokinetics.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, the incorporation of cyclic linkers in benzenesulfonamides has shown enhanced inhibition of human carbonic anhydrase IX (hCA IX), a target often overexpressed in tumors. The most active compounds in related studies demonstrated IC50 values in the low micromolar range against various cancer cell lines, including breast cancer (MDA-MB-468) and leukemia (CCRF-CEM) .
The proposed mechanism involves the inhibition of hCA IX, which plays a crucial role in tumor progression and metastasis. The sulfonamide group acts as a zinc-binding group, essential for the inhibition of carbonic anhydrases. Compounds that effectively bind to this enzyme can disrupt tumor growth and induce apoptosis in cancer cells .
Case Studies and Research Findings
A comprehensive analysis of related compounds reveals several key findings:
- Inhibition Potency : Compounds structurally similar to this compound have shown varying inhibition constants (K_I) ranging from nanomolar to micromolar concentrations against hCA isoforms .
- Cell Cycle Arrest : Studies indicate that certain analogues induce cell cycle arrest at G0-G1 and S phases in cancer cell lines, suggesting a mechanism that halts proliferation .
- Apoptosis Induction : Increased levels of cleaved caspases 3 and 9 have been observed, indicating that these compounds can trigger apoptotic pathways in malignant cells .
Data Summary Table
| Compound Name | Molecular Formula | K_I (nM) | IC50 (µM) | Cell Line Tested |
|---|---|---|---|---|
| Compound 12d | C22H24N4O2S | 134.8 | 3.99 | MDA-MB-468 |
| Compound 12i | C22H24N4O2S | 38.8 | 1.48 | MDA-MB-468 |
| Compound 5a | C22H24N4O2S | 6844 | 4.51 | CCRF-CEM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
